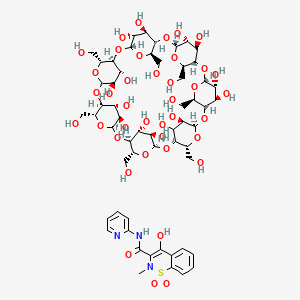

Piroxicam betadex

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

96684-40-1 |

|---|---|

Molecular Formula |

C57H83N3O39S |

Molecular Weight |

1466.3 g/mol |

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide |

InChI |

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |

InChI Key |

LBPBSKKEZXLVBQ-WZHIEOAOSA-N |

Isomeric SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H](C6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Piroxicam-Betadex Complex: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the piroxicam-betadex inclusion complex. The complexation of piroxicam (B610120) with betadex, a type of β-cyclodextrin, is a well-established strategy to enhance the therapeutic profile of this potent non-steroidal anti-inflammatory drug (NSAID). This document details the improvements in solubility and dissolution, stability characteristics, and the analytical methods used for its characterization, providing a valuable resource for formulation development and research.

Core Physicochemical Enhancements

Piroxicam is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility. This poor solubility is a primary limiting factor in its oral absorption, potentially leading to delayed onset of action and gastrointestinal side effects due to prolonged contact with the gastric mucosa. The formation of an inclusion complex with betadex significantly mitigates these challenges.

The fundamental mechanism involves the encapsulation of the hydrophobic piroxicam molecule within the lipophilic central cavity of the torus-shaped betadex molecule. The hydrophilic outer surface of the betadex then interacts with the aqueous environment, leading to a significant increase in the apparent water solubility and dissolution rate of piroxicam.

Quantitative Physicochemical Data

The following tables summarize the key quantitative data regarding the physicochemical properties of the piroxicam-betadex complex, compiled from various studies.

Table 1: Solubility Enhancement of Piroxicam with Betadex

| System | Molar Ratio (Piroxicam:Betadex) | Fold Increase in Solubility | Reference |

| Piroxicam-Betadex | 1:1 | 5.76 | [1] |

| Piroxicam-Betadex with PVP | 1:2 (with 0.3 parts PVP) | 11.03 | [1] |

Table 2: Dissolution Rate Enhancement of Piroxicam

| Complex | Molar Ratio (Piroxicam:Betadex) | Fold Increase in Dissolution Rate (k₁) | Reference |

| Piroxicam-Betadex | 1:2 | 13.21 | [1] |

| Piroxicam-Betadex with PVP | 1:2 (with 0.3 parts PVP) | 17.84 | [1] |

| Piroxicam-HP-β-CD | 1:2 | 36.52 | [1] |

| Piroxicam-HP-β-CD with PVP | 1:2 (with 0.3 parts PVP) | 72.42 | [1] |

Table 3: Stability Constants (Kc) of Piroxicam-Betadex Complex

| Method | Wavelength (λmax) | Stability Constant (Kc) in mol⁻¹·L | Reference |

| UV-Visible Spectroscopy (diluted solution) | 352 nm | 24.75 ± 5.89 | [2] |

| UV-Visible Spectroscopy (saturated solution) | 285 nm | 69.35 ± 5.65 | [2] |

| UV-Visible Spectroscopy (saturated solution) | 251 nm | 56.34 ± 8.34 | [2] |

| Phase Solubility | Not specified | 103.5 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of the piroxicam-betadex complex are provided below.

Preparation of Piroxicam-Betadex Inclusion Complex (Kneading Method)

-

Molar Ratio Calculation : Accurately weigh piroxicam and betadex in the desired molar ratios (e.g., 1:1, 1:2, or 1:2.5).

-

Initial Mixing : Place the weighed powders in a glass mortar and mix them geometrically.

-

Wetting : Add a small quantity of a hydroalcoholic solvent (e.g., a 1:1 mixture of methanol (B129727) and water) dropwise to the powder mixture.

-

Kneading : Triturate the mixture thoroughly with a pestle for a period of 30 to 60 minutes to form a homogeneous paste.

-

Drying : The resulting paste is dried in a hot air oven at a temperature not exceeding 50°C until a constant weight is achieved.

-

Sizing : The dried complex is passed through a sieve to obtain a uniform particle size.

Phase Solubility Studies (Higuchi and Connors Method)

-

Preparation of Betadex Solutions : Prepare a series of aqueous solutions of betadex with increasing concentrations (e.g., 0.003 M to 0.015 M) in a buffered solution (e.g., distilled water or phosphate (B84403) buffer pH 6.8).

-

Addition of Piroxicam : Add an excess amount of piroxicam to each betadex solution in sealed containers.

-

Equilibration : The containers are agitated, typically in a mechanical shaker, at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Analysis : After equilibration, the suspensions are filtered (e.g., through a 0.45 µm membrane filter), and the concentration of dissolved piroxicam in the filtrate is determined spectrophotometrically at its λmax (e.g., around 350-358 nm).

-

Data Analysis : A phase solubility diagram is constructed by plotting the concentration of dissolved piroxicam against the concentration of betadex. The stability constant (Kc) is calculated from the slope of this linear plot.

In-Vitro Dissolution Testing

-

Apparatus : USP Dissolution Testing Apparatus Type II (Paddle Apparatus).

-

Dissolution Medium : 900 mL of a suitable buffer, commonly phosphate buffer at pH 6.8, maintained at 37 ± 0.5°C.

-

Paddle Speed : Set to a specified rotation speed, typically 50 rpm.

-

Sample Introduction : A precisely weighed amount of the piroxicam-betadex complex (equivalent to a standard dose of piroxicam, e.g., 20 mg) is introduced into the dissolution vessel.

-

Sampling : At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), aliquots of the dissolution medium (e.g., 5 mL) are withdrawn. An equal volume of fresh, pre-warmed medium is replaced to maintain a constant volume.

-

Analysis : The samples are filtered and the concentration of dissolved piroxicam is determined by UV-Vis spectrophotometry at the appropriate wavelength.

-

Data Presentation : The cumulative percentage of drug released is plotted against time.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation : A small amount of the sample (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Calibration : The instrument is calibrated for temperature and heat flow using a standard reference material like indium.

-

Analysis Conditions : The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C) under a nitrogen atmosphere (e.g., at a flow rate of 20 mL/min).

-

Data Interpretation : The DSC thermogram, a plot of heat flow versus temperature, is analyzed for thermal events such as melting (endothermic peaks) and decomposition. The disappearance or shifting of the characteristic melting peak of piroxicam in the complex is indicative of inclusion.

Thermogravimetric Analysis (TGA)

-

Sample Preparation : A small, accurately weighed sample (typically 5-10 mg) is placed in a platinum or alumina (B75360) crucible.

-

Analysis Conditions : The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., ambient to 600°C) in a controlled atmosphere (e.g., dynamic nitrogen at 30 mL/min).

-

Data Interpretation : The TGA curve plots the percentage of weight loss against temperature. This analysis provides information on the thermal stability and composition of the complex, including the loss of water and decomposition patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : The sample is prepared as a KBr pellet. A small amount of the sample is mixed with dry potassium bromide powder and compressed into a thin, transparent disc.

-

Analysis : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).

-

Data Interpretation : The FTIR spectrum of the complex is compared with the spectra of pure piroxicam and betadex. Changes in the position, shape, and intensity of characteristic peaks can confirm the interaction between the drug and the cyclodextrin, suggesting complex formation.

Powder X-Ray Diffractometry (PXRD)

-

Sample Preparation : The powdered sample is packed into a sample holder.

-

Instrumental Setup : The analysis is performed using an X-ray diffractometer with Cu Kα radiation.

-

Scanning Parameters : The diffraction pattern is recorded over a specific range of 2θ angles (e.g., 5° to 70°) with a defined step size and scan speed.

-

Data Interpretation : The PXRD pattern of the complex is compared to those of the individual components. The disappearance of the characteristic crystalline peaks of piroxicam or the appearance of a new, diffuse pattern indicates the formation of an amorphous inclusion complex.

Visualizations

The following diagrams illustrate key experimental workflows for the preparation and characterization of the piroxicam-betadex complex.

Caption: Workflow for the preparation of the piroxicam-betadex complex via the kneading method.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Piroxicam-Betadex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of piroxicam-betadex, a complex of the non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) and the cyclic oligosaccharide betadex. The inclusion of betadex primarily enhances the physicochemical properties of piroxicam, leading to improved solubility and dissolution, which in turn facilitates a more rapid onset of its therapeutic action. The fundamental molecular mechanisms of piroxicam, however, remain the cornerstone of the complex's activity.

Core Mechanism of Action: Cyclooxygenase Inhibition

Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The betadex component of the complex does not possess intrinsic anti-inflammatory activity but rather serves as a pharmaceutical excipient to improve the delivery of piroxicam.[1]

The primary role of betadex is to encapsulate the lipophilic piroxicam molecule within its hydrophobic core, while the hydrophilic exterior of the betadex molecule enhances the water solubility of the entire complex.[1] This leads to a faster dissolution rate of piroxicam in an aqueous environment, which is a rate-limiting step for its absorption.[2] While this has significant implications for in vivo bioavailability, the in vitro mechanism of action at the cellular level is driven by the piroxicam moiety.

Data Presentation

The following tables summarize the available quantitative data from in vitro studies on piroxicam. It is important to note that specific quantitative data for the piroxicam-betadex complex in many of these assays are not extensively reported in the literature. However, the complexation is not expected to alter the intrinsic molecular activity of piroxicam.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Piroxicam

| Enzyme | Assay System | Test Species | IC50 (μM) | Reference |

| COX-1 | Human Whole Blood Assay | Human | 2.5 | [3] |

| COX-2 | Human Whole Blood Assay | Human | 0.08 | [3] |

IC50: The half maximal inhibitory concentration.

Table 2: Comparative In Vitro Dissolution of Piroxicam and Piroxicam-Betadex

| Formulation | Time to 85% Dissolution (minutes) | Fold Increase in Dissolution Rate | Reference |

| Piroxicam | > 60 | - | [2] |

| Piroxicam-Betadex (1:2) | ~5 | > 12 | [2] |

Table 3: In Vitro Effects of Piroxicam on Cellular Processes

| Cellular Process | Cell Line | Observation | Quantitative Data (Piroxicam) | Reference |

| Apoptosis | Mesothelioma cells | Induction of apoptosis, activation of caspases 8 and 9. | Significant increase in apoptotic fraction at 24 and 48 hours (specific percentages vary by cell line). | [4] |

| Cell Cycle | Mesothelioma cells | Alteration of cell cycle phase distribution, with a decrease in S phase and an increase in G1 phase. | Treatment for 48h resulted in an increase in G1 phase from ~55% to ~65% in MSTO cells. | [4] |

| Cytokine Production | Human PBMCs | Modulation of cytokine levels: decreased IL-1, IL-6, TNF-α, IFN-γ; increased IL-2. | Data presented as fold-change relative to control. | [5] |

PBMCs: Peripheral Blood Mononuclear Cells, IL: Interleukin, TNF: Tumor Necrosis Factor, IFN: Interferon.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These represent standardized protocols and may require optimization for specific experimental conditions.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)

This assay measures the ability of a compound to inhibit COX-1 and COX-2 in a physiologically relevant matrix.

-

Objective: To determine the IC50 values of piroxicam-betadex for COX-1 and COX-2.

-

Materials: Freshly drawn human venous blood, heparin, lipopolysaccharide (LPS), test compound (piroxicam-betadex), vehicle control (e.g., DMSO), prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TxB2) ELISA kits.

-

Protocol:

-

Draw venous blood from healthy volunteers into heparinized tubes.

-

For COX-1 activity: Aliquot whole blood into tubes containing the test compound at various concentrations or vehicle. Allow to clot at 37°C for 1 hour to induce TxB2 production (a primary product of COX-1 in platelets).

-

Centrifuge the clotted blood and collect the serum.

-

For COX-2 activity: Aliquot heparinized whole blood into tubes containing the test compound at various concentrations or vehicle. Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge to separate plasma.

-

Measure TxB2 concentrations in the serum (for COX-1) and PGE2 concentrations in the plasma (for COX-2) using specific ELISA kits.[6]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][8]

-

In Vitro Dissolution Rate Determination

This protocol assesses the rate at which the active pharmaceutical ingredient dissolves from its formulation.

-

Objective: To compare the dissolution rate of piroxicam from piroxicam-betadex to that of piroxicam alone.

-

Materials: USP dissolution apparatus (e.g., paddle method), dissolution medium (e.g., simulated gastric fluid, pH 1.2, or phosphate (B84403) buffer, pH 7.4), piroxicam-betadex formulation, piroxicam formulation, UV-Vis spectrophotometer or HPLC system.

-

Protocol:

-

Prepare the dissolution medium and maintain it at 37 ± 0.5°C.

-

Place a known amount of the piroxicam-betadex or piroxicam formulation in the dissolution vessel.

-

Start the apparatus at a specified stirring speed (e.g., 50 rpm).

-

At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the samples and analyze the concentration of dissolved piroxicam using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).[9][10]

-

Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.

-

In Vitro Membrane Permeation Study (Franz Diffusion Cell)

This assay evaluates the transport of a drug across a membrane, simulating its absorption.

-

Objective: To assess the permeation of piroxicam from a piroxicam-betadex formulation through a synthetic or biological membrane.

-

Materials: Franz diffusion cells, a suitable membrane (e.g., cellulose (B213188) acetate, porcine skin), receptor medium (e.g., phosphate-buffered saline, pH 7.4), piroxicam-betadex formulation, analytical instrumentation (HPLC).

-

Protocol:

-

Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

-

Fill the receptor compartment with pre-warmed (37°C) receptor medium and ensure it is constantly stirred.

-

Apply a known quantity of the piroxicam-betadex formulation to the surface of the membrane in the donor compartment.

-

At specified time points, collect samples from the receptor compartment and replace the volume with fresh medium.

-

Analyze the concentration of piroxicam in the collected samples using a validated HPLC method.[11]

-

Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.[12]

-

In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method quantifies the extent of apoptosis induced by a compound in a cell population.

-

Objective: To determine the effect of piroxicam-betadex on apoptosis in a relevant cell line.

-

Materials: Cell line of interest, cell culture medium, piroxicam-betadex, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, flow cytometer.

-

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of piroxicam-betadex for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Quantify the percentage of cells in each quadrant.

-

In Vitro Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Objective: To investigate the effect of piroxicam-betadex on cell cycle progression.

-

Materials: Cell line of interest, cell culture medium, piroxicam-betadex, PBS, ethanol (B145695) (70%, ice-cold), RNase A, Propidium Iodide (PI), flow cytometer.

-

Protocol:

-

Culture and treat cells with piroxicam-betadex as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

-

In Vitro NF-κB Activation Assay (Western Blot for Nuclear Translocation)

This assay assesses the activation of the NF-κB signaling pathway.

-

Objective: To determine if piroxicam-betadex inhibits the translocation of the NF-κB p65 subunit to the nucleus.

-

Materials: Cell line (e.g., macrophages), cell culture medium, LPS, piroxicam-betadex, nuclear and cytoplasmic extraction reagents, primary antibody against NF-κB p65, secondary antibody, Western blot apparatus and reagents.

-

Protocol:

-

Culture cells and pre-treat with piroxicam-betadex for a specified time.

-

Stimulate the cells with an NF-κB activator such as LPS.

-

Isolate the cytoplasmic and nuclear fractions of the cells using a commercial kit or a standard protocol.[14]

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from the cytoplasmic and nuclear extracts by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody against the p65 subunit of NF-κB, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system. A decrease in nuclear p65 and a corresponding increase in cytoplasmic p65 in treated cells compared to the stimulated control indicates inhibition of NF-κB activation.[15]

-

In Vitro Reactive Oxygen Species (ROS) Detection Assay (DCFDA Staining)

This method measures the intracellular production of reactive oxygen species.

-

Objective: To evaluate the effect of piroxicam-betadex on cellular ROS levels.

-

Materials: Cell line, cell culture medium, piroxicam-betadex, a positive control for ROS induction (e.g., H2O2), 2',7'-dichlorofluorescin diacetate (DCFDA) dye, fluorescence plate reader or fluorescence microscope.

-

Protocol:

-

Seed cells in a multi-well plate suitable for fluorescence measurements.

-

Treat the cells with piroxicam-betadex for the desired time.

-

Load the cells with DCFDA solution and incubate in the dark. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify the fluorescence using a fluorescence microscope. An increase or decrease in fluorescence in treated cells compared to the control indicates a modulation of ROS production.[16][17]

-

Mandatory Visualizations

References

- 1. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]

- 2. eijppr.com [eijppr.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular analysis of the effects of Piroxicam and Cisplatin on mesothelioma cells growth and viability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of cytokine production by piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. researchgate.net [researchgate.net]

- 9. In vitro dissolution of piroxicam capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Comparative in vitro dissolution studies of piroxicam suppositories using the basket, the paddle and the flow through methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 13. researchgate.net [researchgate.net]

- 14. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. labtoo.com [labtoo.com]

piroxicam and beta-cyclodextrin inclusion complex formation

An In-depth Technical Guide on the Formation of Piroxicam (B610120) and Beta-Cyclodextrin (B164692) Inclusion Complexes

Abstract

Piroxicam, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties.[1] However, its clinical application is often hampered by its poor aqueous solubility, which leads to slow dissolution, delayed onset of action, and gastrointestinal side effects.[2][3][4] Inclusion complexation with beta-cyclodextrin (β-CD), a cyclic oligosaccharide, has emerged as a highly effective strategy to overcome these limitations.[1][2] This technical guide provides a comprehensive overview of the formation of piroxicam-β-cyclodextrin inclusion complexes, detailing the underlying mechanisms, experimental preparation protocols, characterization techniques, and the resulting physicochemical improvements. Quantitative data are summarized in structured tables, and key processes are visualized using diagrams to offer a thorough resource for researchers, scientists, and drug development professionals.

Introduction to Piroxicam and Beta-Cyclodextrin

Piroxicam is an NSAID belonging to the oxicam class that functions by inhibiting the cyclooxygenase (COX) enzyme, thereby reducing the synthesis of prostaglandins (B1171923) that mediate inflammation, pain, and fever.[1] Its primary drawback is its low solubility in water and gastrointestinal fluids, which can slow its absorption and contribute to gastric irritation.[4][5]

Beta-cyclodextrin is a natural cyclic oligosaccharide composed of seven α-D-glucopyranose units linked in a torus-like shape.[2] This unique structure features a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity.[6] This cavity allows β-CD to encapsulate "guest" molecules, such as poorly soluble drugs like piroxicam, forming non-covalent inclusion complexes.[6] The formation of these complexes can significantly alter the physicochemical properties of the guest molecule, leading to:

-

Enhanced Aqueous Solubility and Dissolution Rate: By encapsulating the hydrophobic drug, the hydrophilic exterior of the β-CD molecule improves its interaction with water, thereby increasing solubility and the speed of dissolution.[1][2][6]

-

Improved Bioavailability: Faster dissolution leads to more rapid absorption of the drug in the gastrointestinal tract, increasing its bioavailability.[1]

-

Reduced Gastrointestinal Irritation: The complexation reduces the direct contact of the drug with the gastric mucosa, leading to better gastrointestinal tolerability.[6][7]

-

Increased Stability: The inclusion can protect the drug from degradation.[3]

Mechanism of Inclusion Complex Formation

The formation of a piroxicam-β-cyclodextrin complex is a dynamic equilibrium process governed by host-guest chemistry.[6] The hydrophobic piroxicam molecule acts as the "guest" and is encapsulated within the hydrophobic cavity of the "host" β-cyclodextrin molecule.[1][2] This interaction is non-covalent and driven primarily by the displacement of high-energy water molecules from the β-CD cavity and the establishment of favorable hydrophobic and van der Waals interactions.[6]

The stoichiometry of the complex, i.e., the molar ratio of piroxicam to β-CD, is a critical parameter. While a 1:1 complex is commonly formed, studies have also indicated the formation of 1:2 and 1:2.5 complexes, where one piroxicam molecule is associated with more than one β-CD molecule.[2][6][8] The commercially successful formulation, for instance, utilizes a 1:2.5 molar ratio to ensure optimal performance.[4][6] NMR studies have shown that the aromatic rings of the piroxicam molecule are the parts that are included within the β-CD cavity.[2]

Caption: Inclusion of Piroxicam into the β-Cyclodextrin cavity.

Experimental Protocols for Complex Preparation

Several methods have been developed to prepare piroxicam-β-cyclodextrin inclusion complexes, each with its own advantages. The choice of method can influence the physicochemical properties and dissolution performance of the final product.[9]

Kneading Method

This semi-solid state method involves intimately mixing piroxicam and β-cyclodextrin powders. A small amount of a suitable solvent (e.g., water or a water-alcohol mixture) is added to form a thick, homogeneous paste.[3] The paste is then kneaded for a specific period (e.g., 30 minutes), followed by drying under vacuum.[3][10]

Protocol:

-

Accurately weigh piroxicam and β-cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2.5).

-

Thoroughly mix the powders in a mortar.

-

Add a few drops of purified water or a water-methanol mixture to wet the powder and form a paste.

-

Knead the paste vigorously for 30-45 minutes.

-

Dry the resulting product in an oven or under vacuum at a controlled temperature (e.g., 25°C) for 24 hours.[3]

-

Sieve the dried complex to obtain a uniform particle size.

Co-precipitation Method

In this liquid-state method, both piroxicam and β-cyclodextrin are dissolved in a solvent, and the complex is then precipitated.

Protocol:

-

Dissolve β-cyclodextrin in an aqueous solvent (e.g., 100 ml of water).[3]

-

Dissolve piroxicam in a suitable organic solvent (e.g., 20 ml of ether or methanol).[3]

-

Mix the two solutions and agitate them for an extended period (e.g., 24 hours) at a controlled temperature (e.g., 28°C).[3]

-

Induce precipitation by cooling the solution (e.g., in a refrigerator at 2°C).[3]

-

Filter the precipitate, wash it with the organic solvent (e.g., ether), and dry it under vacuum.[3]

Solvent Evaporation Method

This method involves dissolving both components in a common solvent, followed by the removal of the solvent to obtain the solid complex.

Protocol:

-

Dissolve appropriate amounts of piroxicam and β-cyclodextrin in a suitable solvent, such as methanol.[3]

-

Stir the solution for 24 hours at a controlled temperature (e.g., 28°C).[3]

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dry the resulting solid mass to remove any residual solvent.

Freeze-Drying (Lyophilization)

Freeze-drying is often used to obtain a highly porous, amorphous product with a rapid dissolution rate.

Protocol:

-

Dissolve piroxicam and β-cyclodextrin in an aqueous solution. An ammonia (B1221849) solution may be used to aid dissolution.[4]

-

Freeze the solution rapidly using a dry ice/acetone bath or a freezer.

-

Dry the frozen solution under high vacuum using a freeze-dryer. The water is removed by sublimation, directly converting from a solid to a vapor phase.

Spray-Drying

This industrial-scale method produces fine, amorphous particles by atomizing a solution of the components into a stream of hot gas.

Protocol:

-

Dissolve piroxicam and β-cyclodextrin (e.g., 1:2.5 molar ratio) in water at an elevated temperature (e.g., >70°C) in the presence of ammonium (B1175870) hydroxide (B78521) to form a clear solution.[4]

-

Feed the aqueous solution into the drying chamber of a spray-dryer through an atomizer.

-

Introduce a stream of pre-heated drying gas (e.g., air) to evaporate the solvent from the droplets, forming dry powder particles.[4]

-

Separate the dried powder from the moist gas stream.[4]

Caption: Workflow of common methods for preparing the inclusion complex.

Physicochemical Characterization Techniques

To confirm the formation of the inclusion complex and to evaluate its properties, a combination of analytical techniques is employed.

Phase Solubility Studies

This method, as described by Higuchi and Connors, is fundamental for determining the stoichiometry and the apparent stability constant (Kc) of the complex in solution.[9] An excess amount of piroxicam is added to aqueous solutions containing increasing concentrations of β-cyclodextrin. The mixtures are agitated until equilibrium is reached, and the concentration of dissolved piroxicam is measured, typically by UV-Vis spectroscopy. The resulting phase solubility diagram indicates the type of complex formed. An AL-type diagram, showing a linear increase in drug solubility with β-CD concentration, is indicative of a 1:1 soluble complex.[9][11][12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. For the piroxicam-β-CD complex, the characteristic sharp endothermic peak corresponding to the melting point of crystalline piroxicam (around 200-205°C) disappears or shifts in the thermogram of the complex. This indicates that the drug is no longer present in its crystalline state and has been molecularly dispersed within the β-CD cavity, confirming complex formation.[6][12]

X-ray Powder Diffraction (XRPD)

XRPD is used to analyze the crystalline structure of solids. Crystalline piroxicam exhibits a series of sharp, characteristic diffraction peaks.[3] In the diffractogram of a true inclusion complex, these peaks are absent or significantly reduced in intensity, replaced by a diffuse halo pattern. This demonstrates the formation of a new, amorphous solid phase, which is a key indicator of successful inclusion.[3][6][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects changes in the vibrational modes of functional groups. Upon complexation, the characteristic absorption bands of piroxicam may shift, change in intensity, or disappear.[13] For example, changes in the bands corresponding to the aromatic rings or the C=O stretching of the amide group can indicate that these parts of the molecule are involved in the interaction with the β-CD cavity.[12][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal evidence of inclusion complex formation in solution. By analyzing the chemical shifts of the protons of both piroxicam and β-CD, it is possible to determine which part of the guest molecule is inside the host's cavity. Significant changes in the chemical shifts of the inner protons of the β-CD cavity and the protons of piroxicam's aromatic rings confirm the inclusion.[2][8]

Caption: Workflow of analytical techniques for complex characterization.

Quantitative Data on Complex Properties

The formation of the inclusion complex leads to quantifiable improvements in the physicochemical properties of piroxicam. The following tables summarize key data from various studies.

Table 1: Stability Constants and Stoichiometry of Piroxicam-Cyclodextrin Complexes

| Cyclodextrin Type | Method | Stoichiometry (Piroxicam:CD) | Stability Constant (Kc) (M⁻¹) | Reference |

|---|---|---|---|---|

| β-Cyclodextrin (β-CD) | Phase Solubility | 1:1 | 103.5 | [11] |

| β-Cyclodextrin (β-CD) | UV-Vis Spectroscopy | 1:1 | 24.75 - 69.35 | [15] |

| β-Cyclodextrin (β-CD) | Phase Solubility | 1:1 | - | [16] |

| β-Cyclodextrin (β-CD) | Fluorescence/NMR | 1:2 | - | [8] |

| Hydroxypropyl-β-CD (HP-β-CD) | Phase Solubility | 1:1 | - | [16] |

| Heptakis-[2,6-di-O-methyl]-β-CD (DM-β-CD) | Phase Solubility | 1:1 | Higher than β-CD & HP-β-CD |[12] |

Table 2: Enhancement of Piroxicam Solubility

| System | Fold Increase in Solubility | Conditions | Reference |

|---|---|---|---|

| Piroxicam-β-CD | 5.76 | In presence of 15mM β-CD | [16] |

| Piroxicam-β-CD-PVP | 11.03 | In presence of 15mM β-CD and PVP | [16] |

| Piroxicam Cocrystals + β-CD | Increased thermodynamic solubility | Increasing concentrations of β-CD |[17] |

Table 3: Enhancement of Piroxicam Dissolution Rate

| Preparation Method | Piroxicam:β-CD Ratio | % Drug Released (Time) | Fold Increase in Dissolution Rate | Reference |

|---|---|---|---|---|

| Kneading | 1:1 | 98.7% (90 min) | - | [10] |

| Kneading | 1:0.5, 1:1, 1:2 | - | Faster than pure drug | [10] |

| Complex (IC2) | 1:1 | 98.71% (180 s) | - | [18] |

| Complex (IC3) | 1:2 | Complete (200 s) | - | [18] |

| β-CD Complex (1:2) | - | - | 13.21 | [16] |

| HP-β-CD Complex (1:2) | - | - | 36.52 | [16] |

| HP-β-CD-PVP Complex (1:2:0.3) | - | - | 72.42 | [16] |

| Freeze-dried & Spray-dried (HP-β-CD) | - | Most effective enhancement | - |[9] |

Table 4: Thermodynamic Parameters of Complexation

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Gibbs Free Energy (ΔG) | Positive | Non-spontaneous process (favored by energy input, e.g., mixing) | [3] |

| Enthalpy (ΔH) | Negative | Exothermic and spontaneous interaction | [3] |

| Entropy (ΔS) | Negative | Increased order upon complex formation |[3] |

Note: Thermodynamic interpretations can vary between studies based on experimental conditions and calculation methods.

Mechanism of Enhanced Bioavailability and Reduced Gastric Toxicity

The primary benefit of the piroxicam-β-CD complex is the significant improvement in the drug's oral bioavailability. This is a direct consequence of the enhanced solubility and dissolution rate.

-

Rapid Dissolution: The complex, being hydrophilic and amorphous, dissolves rapidly in the gastrointestinal fluids.[6]

-

Dynamic Equilibrium: In solution, the complex exists in a dynamic equilibrium, continuously dissociating to release free piroxicam molecules.[6]

-

Increased Concentration Gradient: The rapid dissolution creates a higher concentration of dissolved piroxicam at the absorption site (e.g., the intestinal epithelium), which drives faster absorption across the membrane.[1][6]

-

Reduced Gastric Contact: Because the drug is absorbed more rapidly, primarily in the upper GI tract, its contact time with the gastric mucosa is minimized. This reduces the local irritation and damage associated with the crystalline form of the NSAID, leading to improved gastrointestinal tolerability.[6][7]

Caption: Enhanced dissolution and absorption of the complex vs. pure drug.

Conclusion

The formation of an inclusion complex between piroxicam and beta-cyclodextrin is a well-established and highly effective approach to enhancing the therapeutic profile of this important NSAID. By leveraging the principles of host-guest chemistry, the complex overcomes the key limitations of piroxicam's poor water solubility. The resulting amorphous, hydrophilic complex exhibits significantly improved dissolution rates, leading to faster absorption, enhanced bioavailability, and a more rapid onset of analgesic action. Furthermore, the complexation strategy provides the crucial benefit of improved gastrointestinal safety by minimizing direct contact of the drug with the stomach lining. The various preparation and characterization methods detailed in this guide provide a robust framework for the development and quality control of piroxicam-β-cyclodextrin formulations, underscoring its continued importance in modern drug delivery.

References

- 1. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]

- 2. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. EP1793862B1 - A process for the preparation of a piroxicam: beta-cyclodextrin inclusion compound - Google Patents [patents.google.com]

- 5. EP0449167A1 - Process for preparing piroxicam/cyclodextrin complexes, the products obtained and their pharmaceutical compositions - Google Patents [patents.google.com]

- 6. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cyclolab.hu [cyclolab.hu]

- 8. Study on inclusion interaction of piroxicam with beta-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inclusion of piroxicam into beta-cyclodextrin by means of supercritical carbon dioxide: thermal, spectroscopic and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Study of the Inclusion Complexation of Piroxicam - \beta - Cyclodextrin and Determination of the Stability Constant (K) by UV-Visible Spectroscopy [scientiairanica.sharif.edu]

- 16. eijppr.com [eijppr.com]

- 17. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 18. jyoungpharm.org [jyoungpharm.org]

Spectroscopic Analysis of Piroxicam-Betadex Interaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized to characterize the inclusion complex formation between the non-steroidal anti-inflammatory drug (NSAID) Piroxicam (B610120) (PX) and Beta-Cyclodextrin (B164692) (β-CD or Betadex). The formation of this inclusion complex is a widely studied strategy to enhance the solubility and bioavailability of Piroxicam, a drug classified as Class II under the Biopharmaceutics Classification System due to its low water solubility and high membrane permeability.[1] This guide details the experimental protocols for key spectroscopic methods, presents quantitative data in a structured format for easy comparison, and visualizes the complexation process and experimental workflows.

Introduction to Piroxicam-Betadex Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[2] This unique structure allows them to encapsulate guest molecules, such as Piroxicam, forming non-covalent inclusion complexes.[3] This encapsulation can effectively shield the hydrophobic guest molecule from the aqueous environment, thereby increasing its apparent solubility and dissolution rate.[1][4] The interaction between Piroxicam and β-Cyclodextrin has been extensively studied to understand the stoichiometry, stability, and mechanism of complex formation, primarily through various spectroscopic techniques.

Spectroscopic Methodologies and Experimental Protocols

A variety of spectroscopic methods are employed to investigate the formation and characteristics of the Piroxicam-Betadex inclusion complex. Each technique provides unique insights into the molecular interactions occurring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to detect the formation of the inclusion complex by observing changes in the absorption spectrum of Piroxicam upon the addition of β-Cyclodextrin.

Experimental Protocol:

-

Preparation of Stock Solutions: A standard stock solution of Piroxicam is prepared in a suitable solvent, such as methanol (B129727) or a phosphate (B84403) buffer (e.g., pH 7.4 or 7.8).[5][6] A separate stock solution of β-Cyclodextrin is prepared in the same buffer.

-

Sample Preparation: A series of solutions are prepared with a constant concentration of Piroxicam and varying concentrations of β-Cyclodextrin.

-

Spectrophotometric Measurement: The UV-Vis absorption spectra of these solutions are recorded over a wavelength range of 200-400 nm using a UV-visible spectrophotometer.[6]

-

Data Analysis: Changes in the absorbance and shifts in the maximum absorption wavelength (λmax) are monitored.[7] The stability constant (K) of the complex can be determined using the Benesi-Hildebrand equation or non-linear regression methods.[7][8]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying inclusion complexes, as the fluorescence properties of a guest molecule can be significantly altered when it moves from a polar aqueous environment to the non-polar cavity of β-Cyclodextrin.

Experimental Protocol:

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp is used for fluorescence measurements.[9]

-

Sample Preparation: Similar to UV-Vis spectroscopy, a series of solutions are prepared with a fixed concentration of Piroxicam and increasing concentrations of β-Cyclodextrin.

-

Fluorescence Measurement: The fluorescence emission spectra are recorded by exciting the Piroxicam molecule at its excitation wavelength. A significant enhancement in fluorescence intensity is typically observed upon complexation.[10]

-

Data Analysis: The stoichiometry and association constant of the complex are determined by analyzing the changes in fluorescence intensity as a function of β-Cyclodextrin concentration.[8] The influence of pH on the complexation can also be investigated.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the formation of the inclusion complex in the solid state by observing changes in the vibrational frequencies of Piroxicam's functional groups.

Experimental Protocol:

-

Sample Preparation: The Piroxicam-Betadex inclusion complex is prepared using methods such as coprecipitation, kneading, or freeze-drying.[11][12] A physical mixture of Piroxicam and β-Cyclodextrin is also prepared for comparison.

-

FT-IR Measurement: The FT-IR spectra of Piroxicam, β-Cyclodextrin, their physical mixture, and the inclusion complex are recorded. This is typically done using the KBr pellet method.

-

Spectral Analysis: The spectra are analyzed for shifts, disappearance, or changes in the intensity of characteristic peaks of Piroxicam, such as those corresponding to the O-H, N-H, and C=O stretching vibrations.[11][13] For instance, a shift in the O-H group valence vibrations of β-cyclodextrin has been observed upon complexation.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the geometry of the inclusion complex in solution, identifying which parts of the Piroxicam molecule are encapsulated within the β-Cyclodextrin cavity.

Experimental Protocol:

-

Instrumentation: High-resolution NMR spectrometer (e.g., ¹H NMR, ¹³C NMR).

-

Sample Preparation: Samples of Piroxicam, β-Cyclodextrin, and their complex are dissolved in a suitable deuterated solvent (e.g., D₂O).

-

NMR Measurement: ¹H NMR and/or ¹³C NMR spectra are acquired. Two-dimensional NMR techniques like ROESY can also be employed to study the spatial proximity between the protons of Piroxicam and the inner protons of the β-Cyclodextrin cavity.[14]

-

Data Analysis: Chemical shift changes (Δδ) of the protons of both Piroxicam and β-Cyclodextrin are analyzed. Significant upfield or downfield shifts of the inner protons of β-Cyclodextrin and the aromatic protons of Piroxicam are indicative of inclusion.[14][15] The stoichiometry of the complex can be determined using the continuous variation method (Job's plot).[15]

Mass Spectrometry (MS)

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) or ionspray, can be used to detect the intact non-covalent inclusion complex in the gas phase.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the Piroxicam-Betadex complex is prepared in a suitable solvent system (e.g., water/acetonitrile).[3]

-

Mass Spectrometric Analysis: The solution is introduced into the mass spectrometer.

-

Data Interpretation: The mass spectrum is analyzed for the presence of a peak corresponding to the molecular weight of the 1:1 or other stoichiometric drug/β-CD adduct.[3] Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the complex.[3]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various spectroscopic analyses of the Piroxicam-Betadex interaction.

Table 1: Stoichiometry and Stability Constants

| Spectroscopic Method | Stoichiometry (Piroxicam:β-CD) | Stability Constant (K) | Reference |

| UV-Visible Spectroscopy | 1:1 | 24.75 ± 5.89 M⁻¹ (diluted solution) | [7] |

| 69.35 ± 5.65 M⁻¹ (saturated solution at λmax=285 nm) | [7] | ||

| 56.34 ± 8.34 M⁻¹ (saturated solution at λmax=251 nm) | [7] | ||

| Fluorescence Spectroscopy | 1:2 (Guest:Host) | - | [8] |

| Fluorescence & NMR | 1:1 (with HP-β-CD and CM-β-CD) | β-CD showed the strongest inclusion capacity | [10] |

| 1:2 (with β-CD) | [10] | ||

| ¹H NMR Spectroscopy | 1:1 | 113 M⁻¹ at 298 K | [15] |

Table 2: Key Spectroscopic Changes Upon Complexation

| Spectroscopic Method | Observed Changes | Reference |

| FT-IR Spectroscopy | ||

| Piroxicam | Sharp band at 3338 cm⁻¹ (O-H), band at 3393 cm⁻¹ (N-H) | [11][13] |

| β-Cyclodextrin | Broad band around 3431 cm⁻¹ (O-H) | [11][13] |

| Piroxicam:β-CD Complex | Shift of the β-CD O-H band to a higher wavenumber (e.g., 3440 cm⁻¹) | [11] |

| ¹H NMR Spectroscopy | ||

| Piroxicam Protons | Significant Nuclear Overhauser Effects (NOEs) observed with inner protons of β-CD | [15] |

| β-CD Protons | Chemical shift changes of inner protons | [14][15] |

Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and the conceptual model of Piroxicam-Betadex inclusion complex formation.

Caption: Experimental workflow for the spectroscopic analysis of Piroxicam-Betadex interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative determination of piroxicam in a new formulation (piroxicam-beta-cyclodextrin) by derivative UV spectrophotometric method and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. Study of the Inclusion Complexation of Piroxicam - \beta - Cyclodextrin and Determination of the Stability Constant (K) by UV-Visible Spectroscopy [scientiairanica.sharif.edu]

- 8. Spectrofluorimetric determination of piroxicam in the presence and absence of beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of Oxicam Derivatives with the Artificial Models of Biological Membranes—Calorimetric and Fluorescence Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study on inclusion interaction of piroxicam with beta-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proton nuclear magnetic resonance spectroscopy studies of the inclusion complex of piroxicam with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid-State Characterization of Piroxicam-Betadex Powder: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piroxicam (B610120) is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, its therapeutic efficacy is often limited by its poor aqueous solubility, classifying it as a Biopharmaceutical Classification System (BCS) Class II drug.[1][2] To overcome this limitation, piroxicam is frequently formulated as an inclusion complex with beta-cyclodextrin (B164692) (betadex). Betadex is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate guest molecules like piroxicam.[3]

The formation of the piroxicam-betadex (PβCD) inclusion complex significantly enhances the drug's solubility and dissolution rate.[1][3] This is primarily achieved by converting the drug from its stable crystalline form to a higher-energy, amorphous state within the complex.[1][4] Consequently, the complex exhibits improved bioavailability and a potentially better gastrointestinal safety profile compared to the drug alone.[3][4]

This technical guide provides an in-depth overview of the essential solid-state characterization techniques required to verify the successful formation and physicochemical properties of piroxicam-betadex powder. The focus is on providing detailed experimental protocols and data interpretation for Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Scanning Electron Microscopy (SEM).

Comparative Physicochemical Properties

The transformation from a crystalline drug to an amorphous inclusion complex results in distinct changes in physicochemical properties. These differences are fundamental to the improved performance of the complex and are the basis for its characterization.

| Property | Piroxicam (Pure Drug) | Piroxicam-Betadex Complex | Rationale for Change |

| Physical State | Crystalline solid[1][2] | Amorphous, free-flowing powder[4][5] | Piroxicam molecule is entrapped within the betadex cavity, preventing crystallization. |

| Melting Point | Sharp endothermic peak at ~200-206 °C[2][5] | Absence of the piroxicam melting peak[6][7] | Loss of crystalline lattice structure. |

| Solubility | Poorly soluble in water[5] | Significantly enhanced aqueous solubility[3] | The hydrophilic exterior of the betadex molecule improves wettability and dissolution. |

| Morphology | Distinct crystals with defined shapes[6] | Often spherical or irregular particles with no crystalline features[1] | Preparation methods (e.g., spray-drying, kneading) lead to different particle shapes. |

Core Characterization Techniques and Methodologies

A multi-technique approach is essential for the unambiguous confirmation of the formation of the piroxicam-betadex inclusion complex.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events like melting and crystallization. For the piroxicam-betadex complex, the disappearance of the sharp melting endotherm of pure piroxicam is a primary indicator of successful complexation and amorphization.[4][7]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the powder sample (piroxicam, betadex, physical mixture, or piroxicam-betadex complex) into a standard aluminum DSC pan.

-

Sealing: Crimp the pan with an aluminum lid to encapsulate the sample. An empty, sealed pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample under a continuous nitrogen purge (e.g., 50 mL/min).

-

Heating Rate: Increase the temperature from ambient (e.g., 25 °C) to approximately 250 °C at a constant rate of 10 °C/min.

-

Data Acquisition: Record the heat flow versus temperature to generate the DSC thermogram.

Data Interpretation & Expected Results:

| Sample | Expected Thermal Events |

| Piroxicam | A single, sharp endothermic peak corresponding to its melting point at approximately 200-206 °C.[2] |

| Betadex | A broad endotherm at lower temperatures (<100 °C) due to water loss, followed by decomposition at higher temperatures (>250 °C). |

| Physical Mixture | The thermogram shows a superposition of the individual components: the dehydration peak of betadex and the sharp melting peak of piroxicam at ~200-206 °C. |

| Piroxicam-Betadex Complex | The characteristic sharp melting peak of piroxicam is absent, indicating that the drug is molecularly dispersed in an amorphous state within the complex.[6][7] |

X-Ray Powder Diffraction (XRPD)

Principle: XRPD is a powerful technique for distinguishing between crystalline and amorphous materials. Crystalline substances produce a diffraction pattern with sharp, well-defined peaks at specific angles (2θ), corresponding to their ordered atomic planes. Amorphous materials lack long-range order and thus produce a diffuse, broad "halo" instead of sharp peaks.[5]

Experimental Protocol:

-

Sample Preparation: Pack the powder sample into a sample holder, ensuring a flat, even surface.

-

Instrument Setup: Mount the sample holder in the diffractometer.

-

X-ray Source: Use a Cu Kα radiation source (λ = 1.5406 Å).

-

Scan Parameters:

-

Voltage and Current: Set to appropriate values (e.g., 40 kV and 40 mA).

-

Scan Range (2θ): Scan over a range of 5° to 40°.

-

Scan Speed/Step Size: Use a continuous scan speed of, for example, 2°/min or a step size of 0.02° with a counting time of 1-2 seconds per step.

-

-

Data Acquisition: Record the diffracted X-ray intensity as a function of the 2θ angle.

Data Interpretation & Expected Results:

| Sample | Expected Diffraction Pattern |

| Piroxicam | Numerous sharp, intense peaks at characteristic 2θ angles (e.g., 8.99°, 14.46°, 17.67°, 27.36°), confirming its high degree of crystallinity.[2] |

| Betadex | May show some characteristic peaks, indicating its own crystalline nature. |

| Physical Mixture | The diffractogram is a simple sum of the patterns of crystalline piroxicam and betadex. The sharp peaks of piroxicam are clearly visible.[8] |

| Piroxicam-Betadex Complex | The characteristic diffraction peaks of piroxicam are absent. The pattern is replaced by a broad, diffuse halo, which is the hallmark of an amorphous material.[5][6][7] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of molecular bonds. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. When piroxicam is included in the betadex cavity, the vibrations of its functional groups are restricted or altered, leading to shifts, broadening, or changes in the intensity of its characteristic absorption bands. This confirms the interaction between the host and guest molecules.[1][9]

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Mix approximately 1-2 mg of the powder sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar to achieve a fine, homogenous powder.

-

Place the mixture into a pellet-forming die and press under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition:

-

Spectral Range: Scan from 4000 to 400 cm⁻¹.

-

Resolution: Set the resolution to 4 cm⁻¹.

-

Scans: Accumulate a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.

-

Record a background spectrum using a pure KBr pellet and subtract it from the sample spectrum.

-

Data Interpretation & Expected Results:

| Sample | Key Spectral Features (Approximate Wavenumbers) |

| Piroxicam | Sharp, characteristic bands: ~3338 cm⁻¹ (O-H/N-H stretching), ~1630 cm⁻¹ (amide C=O stretching), and bands in the 1530-1574 cm⁻¹ range (aromatic C=C and N-H bending).[10][11][12] |

| Betadex | A very broad, intense band around 3400 cm⁻¹ (O-H stretching) and characteristic peaks for C-H and C-O stretching at lower wavenumbers. |

| Physical Mixture | The spectrum is a simple superposition of the piroxicam and betadex spectra. The characteristic peaks of piroxicam are clearly identifiable.[11] |

| Piroxicam-Betadex Complex | The spectrum shows significant changes. Piroxicam's characteristic peaks may be shifted, broadened, or reduced in intensity. For example, the C=O stretching band may shift, indicating its involvement in hydrogen bonding within the complex.[10][11] |

Scanning Electron Microscopy (SEM)

Principle: SEM provides high-magnification images of a sample's surface by scanning it with a focused beam of electrons. It is used to visualize the size, shape, and surface morphology of the powder particles. The technique clearly distinguishes the crystalline habit of pure piroxicam from the typically amorphous and often agglomerated morphology of the inclusion complex.[1][13]

Experimental Protocol:

-

Sample Mounting: Affix a small amount of the powder onto an aluminum stub using double-sided carbon tape.

-

Coating: Sputter-coat the sample with a thin conductive layer of gold or palladium to prevent electrostatic charging under the electron beam.[6]

-

Imaging:

-

Place the stub into the SEM vacuum chamber.

-

Apply an accelerating voltage (e.g., 5-15 kV).

-

Focus the electron beam and capture images of the particle surfaces at various magnifications (e.g., 500x, 2000x, 5000x).

-

Data Interpretation & Expected Results:

| Sample | Expected Morphology |

| Piroxicam | Appears as well-defined crystals, often with sharp edges and a distinct geometric shape.[6] |

| Betadex | Particles may have their own characteristic shape depending on the source and processing. |

| Physical Mixture | A heterogeneous mixture where individual crystals of piroxicam and particles of betadex can be distinguished. |

| Piroxicam-Betadex Complex | The original crystalline morphology of piroxicam is lost. The particles are typically more amorphous in appearance, often spherical, or forming irregular agglomerates, depending on the preparation method.[1] |

Integrated Characterization Workflow

The solid-state characterization of piroxicam-betadex is a confirmatory process where evidence from multiple analytical techniques is combined. The following workflow illustrates the logical relationship between these methods.

Caption: Workflow for the solid-state characterization of piroxicam-betadex powder.

Conclusion

The robust solid-state characterization of piroxicam-betadex powder is critical for ensuring product quality and performance. A combination of thermal analysis (DSC), structural analysis (XRPD), spectroscopic analysis (FTIR), and morphological analysis (SEM) provides complementary and conclusive evidence of the formation of an amorphous inclusion complex. The absence of the piroxicam melting peak in DSC, the presence of an amorphous halo in XRPD, indicative band shifts in FTIR, and the loss of crystalline morphology in SEM images collectively confirm the successful encapsulation of the drug. This comprehensive characterization is indispensable for researchers and drug development professionals to validate the manufacturing process and predict the enhanced solubility and bioavailability of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and characterization of solid dispersion of piroxicam for improvement of dissolution rate using hydrophilic carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]

- 4. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1793862B1 - A process for the preparation of a piroxicam: beta-cyclodextrin inclusion compound - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rapid Sublingual Delivery of Piroxicam from Electrospun Cyclodextrin Inclusion Complex Nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of the Piroxicam-Betadex Inclusion Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the inclusion complex formed between the non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) and betadex (β-cyclodextrin). The formation of this complex is a critical strategy for enhancing the aqueous solubility and dissolution rate of piroxicam, a drug classified under the Biopharmaceutics Classification System (BCS) as Class II, indicating high permeability but low solubility.[1][2] Understanding the thermodynamic parameters governing this interaction is paramount for the rational design and development of stable and effective piroxicam formulations.

The inclusion of piroxicam within the hydrophobic cavity of the β-cyclodextrin molecule is primarily driven by non-covalent interactions, such as van der Waals forces, hydrogen bonding, and hydrophobic interactions.[3] The stability of the resulting complex is a measure of the strength of these interactions and is quantified by thermodynamic parameters including the stability constant (K), Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).

Quantitative Thermodynamic Data

The thermodynamic parameters for the piroxicam-betadex inclusion complex have been determined using various analytical techniques. The following tables summarize the key quantitative data from multiple studies, providing a comparative overview.

| Stability Constant (K) / M⁻¹ | Method of Determination | Molar Ratio (Piroxicam:Betadex) | Experimental Conditions | Reference |

| 24.75 ± 5.89 | UV-Visible Spectroscopy | 1:1 | Diluted piroxicam solution, pH 7.4, λmax=352 nm | [4][5] |

| 69.35 ± 5.65 | UV-Visible Spectroscopy | 1:1 | Saturated piroxicam solution, pH 7.4, λmax=285 nm | [4][5] |

| 56.34 ± 8.34 | UV-Visible Spectroscopy | 1:1 | Saturated piroxicam solution, pH 7.4, λmax=251 nm | [4][5] |

| 90 | Not Specified | 1:1 | Not Specified | [3] |

| 87 to 29 | UV-Visible Spectroscopy | Not Specified | pH 4.5 to 6.0 | [1] |

| ΔG° (J/mol) | ΔH° (J/K/mol) | ΔS° (J/mol) | Temperature (°C) | Preparation Method | Molar Ratio | Reference |

| -5.8 | Negative | Negative | 40 | Physical Mixture | 1:1 | [6] |

| -8.0 | Negative | Negative | 60 | Physical Mixture | 1:1 | [6] |

| -10.8 | Negative | Negative | 80 | Physical Mixture | 1:1 | [6] |

| -9.9 | Negative | Negative | 40 | Physical Mixture | 1:2 | [6] |

| -11.8 | Negative | Negative | 60 | Physical Mixture | 1:2 | [6] |

| -13.8 | Negative | Negative | 80 | Physical Mixture | 1:2 | [6] |

| -5.3 | Negative | Negative | 40 | Kneading | 1:1 | [6] |

Note: The negative values for ΔH° indicate that the inclusion process is exothermic and enthalpically driven.[6][7][8] The negative ΔS° values suggest a decrease in the randomness of the system as the piroxicam molecule becomes entrapped within the cyclodextrin (B1172386) cavity.[6] Despite the unfavorable negative entropy, the large negative enthalpy change results in a favorable negative Gibbs free energy (ΔG°), indicating that the complexation is a spontaneous process.[6][7][8]

Experimental Protocols

The characterization of the piroxicam-betadex inclusion complex and the determination of its thermodynamic stability involve several key experimental techniques. Detailed methodologies for these experiments are provided below.

Phase Solubility Studies

Phase solubility analysis is a fundamental method for determining the stoichiometry and stability constant of inclusion complexes.

-

Preparation of Solutions: A series of aqueous solutions with increasing concentrations of β-cyclodextrin are prepared.

-

Addition of Piroxicam: An excess amount of piroxicam is added to each β-cyclodextrin solution.

-

Equilibration: The resulting suspensions are agitated at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

Sample Analysis: After equilibration, the suspensions are filtered, and the concentration of dissolved piroxicam in the filtrate is determined spectrophotometrically at a specific wavelength (e.g., 352 nm).[4][5]

-

Data Analysis: A phase solubility diagram is constructed by plotting the concentration of dissolved piroxicam against the concentration of β-cyclodextrin. The stability constant (Ks) is calculated from the slope of the linear portion of the diagram using the Higuchi and Connors equation.[10]

Differential Scanning Calorimetry (DSC)

DSC is employed to detect the formation of the inclusion complex by observing changes in the thermal properties of the individual components and the complex.

-

Sample Preparation: Accurately weighed samples (typically 3-5 mg) of pure piroxicam, β-cyclodextrin, their physical mixture, and the prepared inclusion complex are placed in aluminum pans.

-

Thermal Analysis: The samples are heated at a constant rate (e.g., 5-10°C/min) over a defined temperature range (e.g., 40°C to 220°C) under a nitrogen atmosphere.

-

Data Interpretation: The DSC thermogram of pure piroxicam exhibits a sharp endothermic peak corresponding to its melting point (around 200-205°C). In the thermogram of the inclusion complex, the disappearance or significant reduction and broadening of this peak indicates the amorphization of piroxicam and its inclusion within the β-cyclodextrin cavity.[3]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to confirm the formation of the inclusion complex by identifying changes in the vibrational frequencies of the piroxicam molecule upon complexation.

-

Sample Preparation: Samples are prepared by mixing the substance (piroxicam, β-cyclodextrin, physical mixture, or inclusion complex) with potassium bromide (KBr) and compressing the mixture into a pellet.

-

Spectral Acquisition: The FTIR spectra are recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis: The spectra of the inclusion complex are compared with those of the individual components and their physical mixture. Changes in the position, shape, and intensity of characteristic peaks of piroxicam (e.g., those corresponding to -NH and -OH stretching) can indicate the formation of the inclusion complex.[9]

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for assessing the solid-state properties of the inclusion complex, providing evidence of its formation and the degree of crystallinity.

-

Sample Preparation: A powdered sample of the material is placed on a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles.

-

Analysis: The diffraction pattern of pure piroxicam shows sharp, intense peaks indicative of its crystalline nature.[6] In contrast, the XRPD pattern of the inclusion complex often displays a diffuse halo pattern with a reduction in the intensity of the characteristic piroxicam peaks, suggesting the formation of an amorphous complex.[6][8]

Visualizations

Piroxicam-Betadex Inclusion Complex Formation

Caption: Diagram illustrating the formation of the piroxicam-betadex inclusion complex.

Experimental Workflow for Thermodynamic Stability Analysis

References

- 1. Piroxicam-beta-cyclodextrin | 96684-39-8 | Benchchem [benchchem.com]

- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 3. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the Inclusion Complexation of Piroxicam - \beta - Cyclodextrin and Determination of the Stability Constant (K) by UV-Visible Spectroscopy [scientiairanica.sharif.edu]

- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 6. scispace.com [scispace.com]

- 7. africaresearchconnects.com [africaresearchconnects.com]

- 8. researchgate.net [researchgate.net]

- 9. caribjscitech.com [caribjscitech.com]

- 10. researchgate.net [researchgate.net]

Piroxicam-Betadex: A Deep Dive into the Mechanism of Enhanced Solubility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Piroxicam (B610120), a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation associated with rheumatic diseases. However, its therapeutic efficacy is often hampered by its poor aqueous solubility, which can lead to slow dissolution, variable absorption, and gastrointestinal side effects.[1][2] The complexation of piroxicam with betadex (β-cyclodextrin) presents a highly effective strategy to overcome these limitations. This technical guide elucidates the core mechanism behind the solubility enhancement of piroxicam through its interaction with betadex, providing detailed experimental protocols and quantitative data for a comprehensive understanding.

The primary mechanism for the enhanced solubility of piroxicam when complexed with betadex is the formation of a host-guest inclusion complex.[3] Betadex, a cyclic oligosaccharide, possesses a unique toroidal structure with a hydrophilic outer surface and a hydrophobic inner cavity.[4] The lipophilic piroxicam molecule gets encapsulated within this hydrophobic cavity, forming a stable inclusion complex.[5] This complex effectively masks the hydrophobic nature of piroxicam, presenting a hydrophilic exterior to the aqueous environment, which leads to a significant increase in its apparent water solubility and dissolution rate.[3][6]

Quantitative Analysis of Solubility Enhancement

The formation of the piroxicam-betadex inclusion complex results in a quantifiable increase in the aqueous solubility of piroxicam. This enhancement is influenced by factors such as the molar ratio of piroxicam to betadex and the method of complex preparation.

| Parameter | Piroxicam Alone | Piroxicam-Betadex Complex | Fold Increase (approx.) | Reference |

| Aqueous Solubility | 0.0198 mg/mL (at 37°C) | Stated as a fivefold increase | ~5 | [6][7] |

| 23 mg/L (at 22°C) | - | - | [8] | |

| 0.0836 mg/mL | - | - | [9] | |

| 14.128 µg/ml | - | - | [10] | |

| Stability Constant (K) | Not Applicable | 90 M⁻¹ | - | [3] |

| 24.75 ± 5.89 M⁻¹ (dilute solution) | - | [11] | ||

| 69.35 ± 5.65 M⁻¹ (saturated solution) | - | [11] |

Core Experimental Protocols

The formation and characterization of the piroxicam-betadex inclusion complex are verified through several key analytical techniques. Detailed methodologies for these experiments are provided below.

Phase Solubility Studies

Objective: To determine the stoichiometry and stability constant of the piroxicam-betadex inclusion complex.

Methodology (according to Higuchi and Connors):

-

Prepare a series of aqueous solutions with increasing concentrations of betadex (e.g., 0 to 15 mM).[12][13]

-

Add an excess amount of piroxicam to each betadex solution in sealed containers.[12][13]

-

Equilibrate the suspensions by shaking at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48 hours) to ensure equilibrium is reached.[12]

-

After equilibration, filter the suspensions to remove the undissolved piroxicam.

-

Determine the concentration of dissolved piroxicam in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 352 nm).[14]

-

Plot the concentration of dissolved piroxicam against the corresponding concentration of betadex.

-

The resulting phase solubility diagram is analyzed. An AL-type curve indicates the formation of a soluble 1:1 complex.[15]

-